molecular formula C26H29FN2O2 B5211994 N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide

Katalognummer B5211994
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: OPSFBQRNAIFHJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide, also known as ABF-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein called fatty acid-binding protein 4 (FABP4), which plays a crucial role in the regulation of lipid metabolism.

Wirkmechanismus

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide works by binding to the fatty acid-binding pocket of FABP4, preventing the transport of fatty acids to their target sites. This leads to a decrease in lipid accumulation in adipose tissue and liver, which in turn improves glucose and lipid metabolism. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including:
- Reduction in body weight and adiposity
- Improvement in glucose tolerance and insulin sensitivity
- Decrease in serum triglyceride and cholesterol levels
- Inhibition of adipocyte differentiation and lipogenesis
- Reduction in inflammation and oxidative stress
- Prevention of atherosclerosis and vascular dysfunction

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in lab experiments is its high potency and selectivity for FABP4 inhibition. This allows for precise targeting of the protein and minimizes off-target effects. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide is also relatively stable and easy to handle, which makes it suitable for various experimental settings.
However, there are some limitations to using N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in lab experiments. One of the challenges is the limited solubility of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is the potential for toxicity and side effects, which need to be carefully monitored and controlled.

Zukünftige Richtungen

There are several future directions for the research and development of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide, including:
- Optimization of the synthesis method to improve the yield and purity of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
- Investigation of the pharmacokinetics and pharmacodynamics of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in animal and human models
- Evaluation of the safety and efficacy of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in clinical trials for obesity, diabetes, and cardiovascular diseases
- Development of novel FABP4 inhibitors based on the structure and activity of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
- Exploration of the potential of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide in other disease areas, such as cancer and neurodegenerative disorders
Conclusion
N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide is a promising chemical compound that has shown potential for therapeutic applications in obesity, diabetes, and cardiovascular diseases. Its potent and selective inhibition of FABP4 makes it a valuable tool for scientific research and drug discovery. However, further studies are needed to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide.

Synthesemethoden

The synthesis of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide involves several steps, including the reaction of adamantane with benzylamine, followed by the addition of 4-fluorobenzoyl chloride. The final product is obtained after purification using column chromatography. The purity and yield of N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time.

Wissenschaftliche Forschungsanwendungen

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been used in various scientific research fields, including obesity, diabetes, and cardiovascular diseases. FABP4 is highly expressed in adipose tissue and is involved in the regulation of glucose and lipid metabolism. N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been shown to reduce body weight, improve glucose tolerance, and lower serum triglyceride levels in animal models of obesity and diabetes. In addition, N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide has been found to have anti-inflammatory and anti-atherosclerotic effects, which make it a potential therapeutic agent for cardiovascular diseases.

Eigenschaften

IUPAC Name

N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c27-22-8-6-21(7-9-22)24(30)29-23(25(31)28-16-17-4-2-1-3-5-17)26-13-18-10-19(14-26)12-20(11-18)15-26/h1-9,18-20,23H,10-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSFBQRNAIFHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)NCC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.